N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a dihydropyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions using 3-fluorobenzyl halides.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl group or the dihydropyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-1-(3-fluorobenzyl)-3-[(3-fluorobenzyl)oxy]-1H-pyrazole-4-carboxamide .
- N-cyclopentyl-1-(3-fluorobenzyl)-2-(4-isopropylphenyl)-1H-benzimidazole-6-carboxamide .
Uniqueness
N-cyclopentyl-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopentyl-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-13-5-3-4-12(10-13)11-21-16(22)9-8-15(20-21)17(23)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGUMGLRZUPTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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